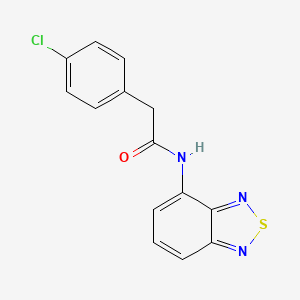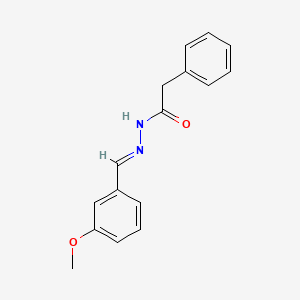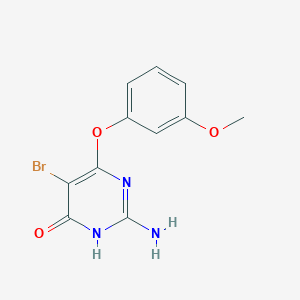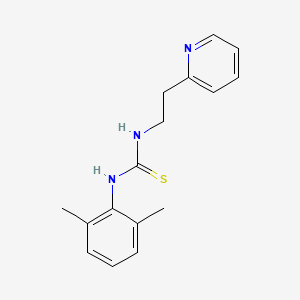![molecular formula C18H13N3O2S B5547856 4-{[(5-苯基-1,3,4-恶二唑-2-基)硫代]甲基}-2(1H)-喹啉酮](/img/structure/B5547856.png)
4-{[(5-苯基-1,3,4-恶二唑-2-基)硫代]甲基}-2(1H)-喹啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to 4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone involves multi-step reaction procedures. One method involves reacting corresponding 2-methyl quinazolinone with substituted benzaldehydes in glacial acetic acid, indicating a versatile approach to modifying the quinazolinone backbone for various biological activities (Gupta et al., 2008). Another pathway entails the reaction of 2-aminobenzohydrazides with Schiff bases, followed by KMnO4 oxidation, leading to the formation of quinazolinones and oxadiazoles, showcasing the compound's synthetic accessibility and structural versatility (Reddy et al., 1986).
Molecular Structure Analysis
The molecular structure of compounds related to 4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone has been elucidated through various spectroscopic methods. For instance, the structural and electronic properties of related compounds have been extensively studied using ab initio and DFT levels, providing insights into their geometrical parameters, Infrared spectrum, and electronic properties (Amiri et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone derivatives showcase their reactivity and potential for further functionalization. One study describes the reaction of 2-aminobenzohydrazides with Schiff bases, highlighting the compound's synthetic flexibility and potential for generating a variety of biologically active derivatives (Reddy et al., 1986).
Physical Properties Analysis
The physical properties of these compounds, such as melting points and solubility, are critical for their application in drug formulation. Studies on similar compounds, focusing on their synthesis and structural characterization, provide valuable data that can be extrapolated to understand the physical characteristics of 4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone derivatives.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the compound's application in therapeutic settings. Theoretical studies and spectroscopic characterization offer insights into the compound's stability and reactivity, suggesting its potential as a stable molecule with specific biological activities (Amiri et al., 2016).
科学研究应用
抗菌活性
与“4-{[(5-苯基-1,3,4-恶二唑-2-基)硫代]甲基}-2(1H)-喹啉酮”结构相似的化合物已被合成并对其抗菌性能进行了评估。例如,3-[5-(4-取代)苯基-1,3,4-恶二唑-2-基]-2-苯乙烯基喹唑啉-4(3H)-酮的合成显示出对多种菌株的显着抗菌活性,例如金黄色葡萄球菌、枯草芽孢杆菌、铜绿假单胞菌和大肠杆菌,以及对黑曲霉和尖孢镰刀菌的抗真菌活性(Gupta 等,2008)。
抗氧化特性
该化合物的类似物也因其抗氧化特性而受到研究。一项关于新型1,3,4,2-恶二唑氮杂苊[6,7-c]喹啉酮和吡唑并[3,4:4',3']喹啉并[5,1-c][1,4,2]恶二唑膦衍生物的研究突出了具有显着抗氧化活性的化合物,展示了这些结构在氧化应激相关研究中的潜力(Hassan 等,2017)。
抗癌活性
对喹唑啉酮衍生物的研究(与所讨论的化合物密切相关)揭示了有希望的抗癌潜力。例如,合成了新型3-(1,3,4-噻二唑-2-基)-喹唑啉-4-(3H)-酮,并显示出对HeLa(人宫颈癌细胞)细胞的显着体外抗癌活性,进一步的体内研究证实了其在小鼠模型中减少肿瘤生长的功效(Joseph 等,2010)。
合成方法
已经开发了用于合成包含“4-{[(5-苯基-1,3,4-恶二唑-2-基)硫代]甲基}-2(1H)-喹啉酮”核心结构的化合物的创新合成方法,证明了化学研究界对这些化合物的多功能性和兴趣。例如,2-氨基苯甲酰肼与席夫碱的反应为3-苄叉氨基-4(3H)-喹唑啉酮和2-[2-(甲基氨基)苯基]-5-芳基-1,3,4-恶二唑提供了新的途径,展示了该化合物与杂环化学的相关性(Reddy 等,1986)。
属性
IUPAC Name |
4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-16-10-13(14-8-4-5-9-15(14)19-16)11-24-18-21-20-17(23-18)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPFHYBBHHMMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}quinolin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5547782.png)



![4-hydroxy-2-(phenoxymethyl)-N-[1-(1,3-thiazol-2-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B5547809.png)
![5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B5547821.png)
![7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5547826.png)
![2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5547832.png)
![4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5547846.png)
![2-methyl-4-(3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5547852.png)

![[(3aS*,9bS*)-2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5547875.png)
![methyl 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B5547885.png)
![5-({[(dimethylamino)(4-fluorophenyl)acetyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5547886.png)